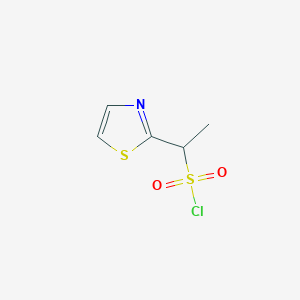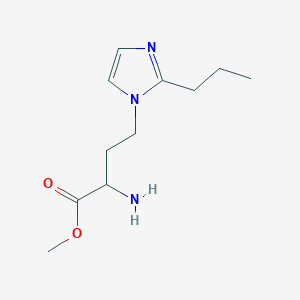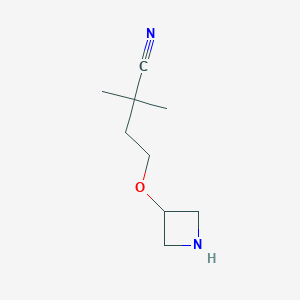
1-(4-Ethylphenyl)-1h-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the following structural formula:
C9H8N2O2
It belongs to the class of pyrazole derivatives and contains both a carboxylic acid group and an ethyl-substituted phenyl ring. The compound’s systematic name reflects its substituents: the ethyl group at the para position of the phenyl ring and the carboxylic acid group attached to the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid. One common method involves the cyclization of an appropriate hydrazine derivative with an α,β-unsaturated carboxylic acid. The reaction typically occurs under acidic conditions.
Reaction Conditions: The cyclization reaction can be carried out using a variety of acid catalysts, such as sulfuric acid or hydrochloric acid. The choice of solvent and temperature influences the yield and selectivity of the reaction.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes to meet demand.
Analyse Chemischer Reaktionen
1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions:
-
Hydrolysis: : The compound is susceptible to hydrolysis due to the presence of the carboxylic acid group. The kinetics of hydrolysis depend on substituents in the aromatic ring and pH. At physiological pH, hydrolysis is considerably accelerated .
-
Substitution Reactions: : The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
-
Oxidation and Reduction: : The pyrazole ring may undergo oxidation or reduction reactions, depending on reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid finds applications in various scientific fields:
-
Medicinal Chemistry: : Researchers explore its potential as a drug candidate due to its structural features. It could serve as a scaffold for designing bioactive compounds.
-
Biological Studies: : The compound may be used as a probe to investigate biological processes or as a building block for bioconjugates.
-
Industry: : Its derivatives might find applications in materials science, catalysis, or other industrial processes.
Wirkmechanismus
The specific mechanism of action for this compound depends on its intended use. It could interact with cellular targets, enzymes, or receptors, affecting biological pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on direct analogs, researchers often compare 1-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid with related pyrazole derivatives. Its uniqueness lies in the combination of the ethyl-substituted phenyl ring and the carboxylic acid functionality.
Remember that further studies and investigations are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-8-7-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
PFLWRNPWASZJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)







![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)

![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
